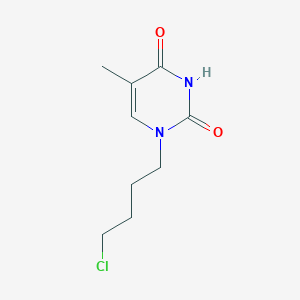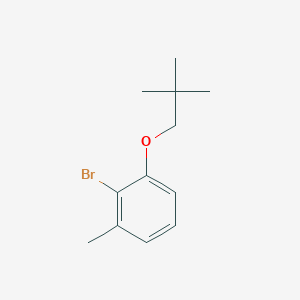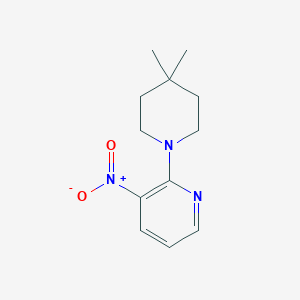
Methyl 2-amino-5-fluoro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-4-nitrobenzoate typically involves a multi-step process starting from a suitable benzoic acid derivative. One common method includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using a fluorinating agent such as Selectfluor.
Amination: The conversion of a nitro group to an amino group (-NH2) through reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid.
Esterification: The formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and catalytic hydrogenation for the reduction of the nitro group to an amino group.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other nucleophiles, forming various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-5-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-amino-4-nitrobenzoate: Lacks the fluorine atom, which may affect its stability and biological activity.
Methyl 2-fluoro-4-nitrobenzoate: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: Methyl 2-amino-5-fluoro-4-nitrobenzoate is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile intermediate for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7FN2O4 |
|---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
methyl 2-amino-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 |
InChI-Schlüssel |
AORPHFOVAAUFRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8436919.png)





![5-Bromo-2-{[(2-fluorophenyl)methyl]oxy}benzonitrile](/img/structure/B8436959.png)


![8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8436974.png)

![2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8436983.png)

